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molecular formula C22H22BF2NO4 B8709542 4-Cyano-3-fluorophenyl 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoate

4-Cyano-3-fluorophenyl 2-fluoro-4-(5-pentyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No. B8709542
M. Wt: 413.2 g/mol
InChI Key: IIYLSBVANMOTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04853150

Procedure details

A mixture comprising 0.004 mole of 2-(4-carboxy-3-flurophenyl)-5-pentyl-1,3,2-dioxaborinane, 0.32 ml of pyridine, 0.32 ml of thionyl chloride in 50 ml of anhydrous diethyl ether is stirred for 1 hour. Then 0.004 mole of 4-hydroxy-2-fluorobenzonitrile and 1 ml of pyridine are added. The mixture is allowed to stand overnight and then filtered. The residue obtained after distilling off the solvent is crystallized from a mixture of hexane and ethyl alcohol. The yield of the compound (VIs) is 60%. M.p. 63° C.
Quantity
0.004 mol
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([B:10]2[O:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:12][O:11]2)=[CH:6][C:5]=1[F:21])([OH:3])=[O:2].N1C=CC=CC=1.S(Cl)(Cl)=O.O[C:33]1[CH:40]=[CH:39][C:36]([C:37]#[N:38])=[C:35]([F:41])[CH:34]=1>C(OCC)C>[C:37]([C:36]1[CH:39]=[CH:40][C:33]([O:2][C:1]([C:4]2[CH:9]=[CH:8][C:7]([B:10]3[O:15][CH2:14][CH:13]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH2:12][O:11]3)=[CH:6][C:5]=2[F:21])=[O:3])=[CH:34][C:35]=1[F:41])#[N:38]

Inputs

Step One
Name
Quantity
0.004 mol
Type
reactant
Smiles
C(=O)(O)C1=C(C=C(C=C1)B1OCC(CO1)CCCCC)F
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0.004 mol
Type
reactant
Smiles
OC1=CC(=C(C#N)C=C1)F
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained
DISTILLATION
Type
DISTILLATION
Details
after distilling off the solvent
CUSTOM
Type
CUSTOM
Details
is crystallized from a mixture of hexane and ethyl alcohol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)OC(=O)C1=C(C=C(C=C1)B1OCC(CO1)CCCCC)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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